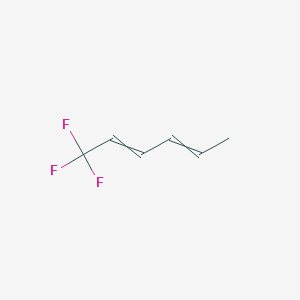
1,1,1-Trifluorohexa-2,4-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluorohexa-2,4-diene is a fluorinated organic compound characterized by the presence of three fluorine atoms attached to the first carbon of a hexa-2,4-diene structure
準備方法
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluorohexa-2,4-diene can be synthesized through several methods. One common approach involves the deacetylation of 3-(3,3-bis(4-methoxyphenyl)allylidene)-1,1,1,5,5,5-hexafluoro-2,4-pentanedione using potassium carbonate in refluxing methanol . This reaction yields the desired compound in high purity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of fluorinated compound synthesis, such as the use of fluorinating agents and controlled reaction conditions, are likely employed.
化学反応の分析
Types of Reactions: 1,1,1-Trifluorohexa-2,4-diene undergoes various chemical reactions, including:
Electrophilic Addition: The compound can participate in electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), resulting in 1,2- and 1,4-addition products.
Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions, particularly with primary amines, leading to the formation of triazines or carbodiimides.
Common Reagents and Conditions:
Electrophilic Addition: Strong acids like HBr are commonly used under controlled temperatures to achieve kinetic or thermodynamic control of the reaction.
Nucleophilic Substitution: Primary amines are used, and the reaction pathway is influenced by the steric characteristics of the amines.
Major Products:
Electrophilic Addition: The major products are 1,2- and 1,4-addition products, depending on the reaction conditions.
Nucleophilic Substitution: The major products include symmetrical 1,2-dihydrotriazines and carbodiimides.
科学的研究の応用
1,1,1-Trifluorohexa-2,4-diene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of various fluorinated compounds and heterocycles.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and dyes.
Biological Studies: Its derivatives are studied for potential biological activities, including enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 1,1,1-Trifluorohexa-2,4-diene in chemical reactions involves the formation of resonance-stabilized carbocations during electrophilic addition . The stability of these carbocations is crucial for the reaction pathway and product distribution. The compound’s fluorine atoms also play a significant role in stabilizing intermediates and influencing reaction kinetics.
類似化合物との比較
1,3-Butadiene: A non-fluorinated diene with similar conjugated double bonds.
Chloroprene (2-chloro-1,3-butadiene): A chlorinated analog used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): A naturally occurring diene with applications in synthetic rubber production.
Uniqueness: 1,1,1-Trifluorohexa-2,4-diene is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and reactivity compared to non-fluorinated or chlorinated dienes. These properties make it valuable in specialized applications where fluorine’s influence on chemical behavior is desired.
特性
CAS番号 |
651724-50-4 |
|---|---|
分子式 |
C6H7F3 |
分子量 |
136.11 g/mol |
IUPAC名 |
1,1,1-trifluorohexa-2,4-diene |
InChI |
InChI=1S/C6H7F3/c1-2-3-4-5-6(7,8)9/h2-5H,1H3 |
InChIキー |
IOUSDJSVEORNFE-UHFFFAOYSA-N |
正規SMILES |
CC=CC=CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


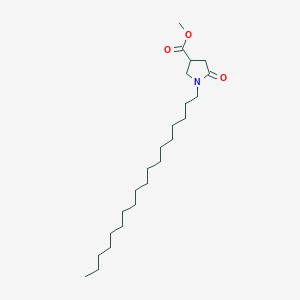
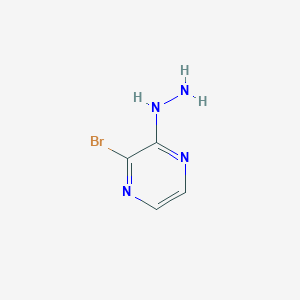
![2-({6-[(6-{[6-(Decyloxy)-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl}oxy)-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12514788.png)
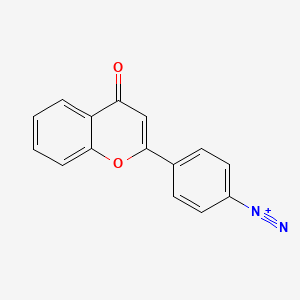
![4-[(4-Methoxybut-2-yn-1-yl)oxy]but-2-en-1-ol](/img/structure/B12514798.png)
![2-[6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid](/img/structure/B12514800.png)
![2-[(Tert-butoxycarbonyl)amino]-4-(triphenylmethylcarbamoyl)butanoic acid](/img/structure/B12514802.png)
![1-tert-Butyl 8-ethyl 6-oxo-1,7-diazaspiro[4.5]decane-1,8-dicarboxylate](/img/structure/B12514804.png)
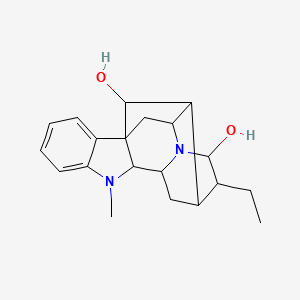
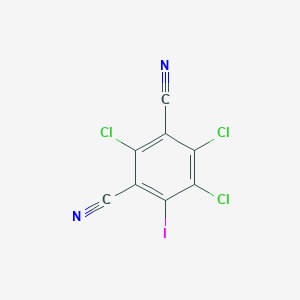
![2-[Hydroxy-(4-methylsulfonylphenyl)methylidene]cyclohexane-1,3-dione](/img/structure/B12514817.png)
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)
![N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B12514833.png)
